Dipraglurant (formerly known as ADX48621) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). [, , , , , , ] Developed by Addex Therapeutics, Dipraglurant acts by binding to a site distinct from the glutamate binding site on the mGluR5 receptor, thereby reducing the receptor's activity. [, ] This mechanism distinguishes Dipraglurant from competitive antagonists that directly block glutamate binding. Dipraglurant exhibits high oral bioavailability and readily crosses the blood-brain barrier, making it suitable for central nervous system research. [, ]
Dipraglurant, also known by its International Nonproprietary Name (INN) and code name ADX-48621, is a negative allosteric modulator of the metabotropic glutamate receptor type 5 (mGlu5). Developed by Addex Therapeutics, it is primarily investigated for the treatment of levodopa-induced dyskinesia in Parkinson's disease and non-parkinsonian dystonia. As of 2014, dipraglurant was in phase II clinical trials for these indications, with ongoing research into its extended-release formulation .
Dipraglurant is classified as a negative allosteric modulator, which means it binds to a site on the mGlu5 receptor distinct from the active site, thereby reducing the receptor's activity. This mechanism is particularly relevant in neurological contexts, where modulation of glutamate signaling can influence various motor and cognitive functions .
The synthesis of dipraglurant involves several key steps, typically utilizing advanced organic synthesis techniques. A notable method includes the copper-catalyzed azide-alkyne cycloaddition, which is part of click chemistry approaches. This method allows for the efficient formation of dipraglurant through the reaction of appropriately functionalized precursors .
The detailed synthetic pathway includes:
Dipraglurant has the molecular formula and a molar mass of approximately 265.291 g/mol. Its three-dimensional structure can be represented using various chemical notations:
The structural configuration includes an aromatic system with fluorine substituents that contribute to its activity as an mGlu5 receptor modulator .
Dipraglurant participates in various chemical reactions primarily related to its function as a receptor modulator. The interactions with mGlu5 receptors involve:
For instance, in rodent models, dipraglurant demonstrated significant effects on motor behavior associated with dopamine signaling pathways, indicating its potential therapeutic effects in Parkinson's disease .
Dipraglurant operates by binding to allosteric sites on mGlu5 receptors, leading to reduced receptor activation in response to glutamate. This modulation can decrease excitatory neurotransmission linked to dyskinesia. The mechanism can be summarized as follows:
Pharmacokinetic studies indicate that dipraglurant achieves peak plasma concentrations rapidly after oral administration, highlighting its efficacy in reaching therapeutic levels .
Dipraglurant exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate dosing regimens for clinical applications .
Dipraglurant has significant potential in various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3